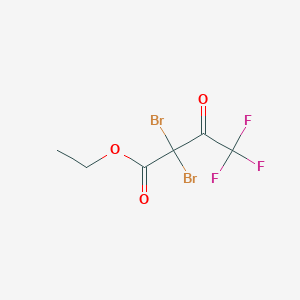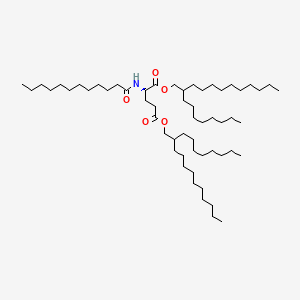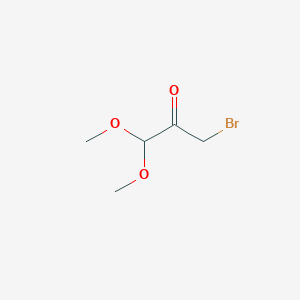
Ethyl trifluoroacetyldibromoacetate
Descripción general
Descripción
Ethyl trifluoroacetyldibromoacetate (ETDA) is an organic compound widely used in scientific research. It is a colorless liquid that is soluble in water and is widely used as a reagent in organic synthesis. ETDA is also used as a selective reagent in the synthesis of various compounds and is an important precursor for the synthesis of drugs and other organic compounds. It has also been used in the synthesis of polymers, dyes and other materials.
Aplicaciones Científicas De Investigación
Extraction and Derivatization in Analytical Chemistry
Ethyl trifluoroacetyldibromoacetate is utilized in analytical chemistry for the extraction and derivatization of compounds. In a study focused on the detection and quantification of ethyl-glucuronide in hair samples, different extraction methods and derivatizing agents were compared. Water and pentafluoropropionic anhydride (PFPA) were identified as the best extracting solvent and derivatizing agent, respectively, due to their high recoveries, clean extracts, and stable derivatives. This highlights the utility of ethyl trifluoroacetyldibromoacetate and related compounds in enhancing analytical methods for forensic and clinical applications (Jurado, Soriano, Gimenez, & Menéndez, 2004).
Synthesis of Fluorinated Compounds
Ethyl trifluoroacetyldibromoacetate plays a crucial role in the synthesis of novel fluorinated compounds. A study demonstrated its application in the preparation of previously unknown fluorinated amino acids, such as cis- and trans-3-CF3/C2F5-prolines and trans-3-CF2Br/CF2Cl/CHF2-3-hydroxyprolines. This showcases its importance in the field of organic chemistry, particularly in the development of new molecules with potential pharmaceutical and agrochemical applications (Tolmachova, Kondratov, Dolovanyuk, Pridma, Chernykh, Daniliuc, & Haufe, 2018).
Applications in Battery Technology
In the realm of energy storage, ethyl trifluoroacetyldibromoacetate and its derivatives are investigated for their potential as co-solvents in lithium-ion battery electrolytes, particularly for low-temperature applications. Research on trifluoroacetate solvents, including ethyl trifluoroacetate, has shown that the carbon-chain length in the trifluoroacetate structure significantly affects the electrolyte's performance at low temperatures. This highlights the relevance of such compounds in improving the efficiency and reliability of energy storage systems under varying environmental conditions (Lu, Xie, Pan, Chen, & Zheng, 2013).
Building Blocks for Chiral Compounds
Ethyl trifluoroacetyldibromoacetate is also a valuable building block for synthesizing enantiopure chirons, which are crucial in the pharmaceutical industry for creating drugs with specific desired effects. A study highlighted its transformation into a series of enantiopure chirons that contain both a trifluoromethyl group and an amino moiety. These chirons are essential for the development of trifluoromethyl-β-amino acid series, which are significant in medicinal chemistry (Michaut, Metz, Paris, & Plaquevent, 2007).
Catalysis in Organic Synthesis
Ethyl trifluoroacetyldibromoacetate and related compounds find application in catalysis, particularly in acylation reactions. Scandium trifluoromethanesulfonate (triflate), for instance, is used as a catalyst in the acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids. This demonstrates the compound's utility in facilitating various organic synthesis reactions, leading to the efficient production of esters and other valuable organic compounds (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Propiedades
IUPAC Name |
ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2F3O3/c1-2-14-4(13)5(7,8)3(12)6(9,10)11/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCIVMXOGHQNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)(F)F)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20534418 | |
| Record name | Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20534418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trifluoroacetyldibromoacetate | |
CAS RN |
382-40-1 | |
| Record name | Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20534418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)





![benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B1601129.png)






![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)